molecular formula C16H21N3O4S B2590359 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide CAS No. 1796966-93-2

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide

Cat. No.: B2590359
CAS No.: 1796966-93-2
M. Wt: 351.42
InChI Key: GYWWQQIKCPQAOP-UHFFFAOYSA-N
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Description

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide is a potent and selective inhibitor of the NLRP3 inflammasome, a critical component of the innate immune system. Its primary research value lies in its ability to specifically target the NLRP3 sensor protein, thereby blocking the assembly of the inflammasome complex and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This mechanism is of significant interest for investigating the role of NLRP3-driven inflammation in a wide range of diseases, including autoimmune disorders , metabolic diseases , and neurological conditions . Research utilizing this compound is advancing the understanding of inflammatory pathways and supporting the preclinical validation of NLRP3 as a therapeutic target for novel anti-inflammatory agents .

Properties

IUPAC Name

N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-19-16-7-8-22-12-14(16)15(18-19)11-17-24(20,21)10-9-23-13-5-3-2-4-6-13/h2-6,17H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWWQQIKCPQAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNS(=O)(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide typically involves multiple steps, starting with the formation of the pyrano[4,3-c]pyrazole core. This can be achieved through a cyclization reaction involving appropriate precursors such as 1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl derivatives and suitable sulfonamide reagents.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The process may involve the use of solvents and purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding sulfonic acids or esters.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.

Medicine: The compound has potential medicinal applications, including the development of new drugs. Its sulfonamide group is known for its antimicrobial properties, making it a candidate for the synthesis of antibiotics or other therapeutic agents.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyrano-Pyrazole Derivatives

The tetrahydropyrano[4,3-c]pyrazole core is shared with several analogs (Table 1). For example:

  • Compound 4af (): Features a dihydropyrano[2,3-c]pyrazole core with a 4-methylbenzenesulfonamide group. The reduced saturation in its pyrano ring may increase conformational flexibility compared to the target compound’s fully saturated tetrahydropyrano system. The 4-methoxyphenyl and cyano substituents in 4af likely enhance π-π stacking and dipole interactions, but its lower melting point (69–70°C) suggests reduced crystallinity relative to the target compound .
  • SC19-0703 (): Contains a 1-ethyl-substituted tetrahydropyrano[4,3-c]pyrazole core paired with a piperidine-urea group. The ethyl substitution increases lipophilicity, while the urea moiety provides hydrogen-bonding capacity distinct from the sulfonamide in the target compound .

Sulfonamide vs. Urea/Ester Derivatives

  • Example 56 (): A pyrazolo[3,4-d]pyrimidine derivative with a methylsulfonamidomethyl group and fluorine substituents. The fluorophenyl group enhances metabolic stability, while its higher molecular weight (603.0 g/mol) and melting point (252–255°C) reflect increased rigidity and intermolecular forces compared to the target compound .
  • Methyl/Ester Analogs (): Methyl and ethyl esters of the pyrano[4,3-c]pyrazole core (similarity scores 0.77–0.79) lack sulfonamide functionality. These esters may act as prodrugs, requiring metabolic activation, whereas the target compound’s sulfonamide group enables direct target engagement .

Table 1: Key Properties of Structural Analogs

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
Target Compound Tetrahydropyrano[4,3-c]pyrazole 2-Phenoxyethanesulfonamide Not reported Not reported Sulfonamide, phenoxyethyl
4af () Dihydropyrano[2,3-c]pyrazole 4-Methylbenzenesulfonamide, cyano, methoxyphenyl ~479 (calculated) 69.0–70.4 Sulfonamide, cyano
SC19-0703 () Tetrahydropyrano[4,3-c]pyrazole Piperidin-4-yl-methyl, N-methylurea 321.42 Not reported Urea, piperidine
Example 56 () Pyrazolo[3,4-d]pyrimidine Methylsulfonamidomethyl, fluorophenyl 603.0 252–255 Sulfonamide, fluorine
Methyl ester () Tetrahydropyrano[4,3-c]pyrazole Methyl carboxylate ~224 (estimated) Not reported Ester

Functional Implications

  • Sulfonamide vs. Urea: The target compound’s sulfonamide group offers stronger acidity (pKa ~10–11) compared to urea (pKa ~13–14), enhancing hydrogen-bond donor capacity for target binding .
  • Phenoxyethyl vs. Aryl Substituents: The phenoxyethyl group in the target compound may improve membrane permeability relative to the polar cyanophenyl group in 4af .
  • Metabolic Stability : Fluorine-free analogs like the target compound may exhibit shorter half-lives but reduced risk of off-target interactions compared to fluorinated derivatives (Example 56) .

Biological Activity

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on anticancer properties and other therapeutic potentials.

Structural Characteristics

The compound is characterized by a unique molecular structure that includes:

  • Molecular Formula : C16H21N3O4S
  • Molecular Weight : Approximately 365.42 g/mol
  • Key Functional Groups : Pyrano[4,3-c]pyrazole moiety and sulfonamide group

Table 1: Structural Features of the Compound

FeatureDescription
IUPAC NameN-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-phenoxyethanesulfonamide
CAS Number1796966-93-2
InChIInChI=1S/C16H21N3O4S/c1-19-16...

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The sulfonamide group can modulate enzyme activity and influence various biological pathways.

Potential Mechanisms Include:

  • Inhibition of Enzyme Activity : The sulfonamide moiety may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that similar compounds can activate apoptotic pathways via caspase activation.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For instance, pyrazolo derivatives have demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Efficacy

A study focused on sulfonamide derivatives similar to this compound evaluated their effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated:

  • Cytotoxicity : Compounds exhibited stronger cytotoxic activity compared to cisplatin.
  • Mechanism : Increased apoptosis was observed through activation of caspases 9, 8, and 3/7. Additionally, suppression of NF-kB expression and promotion of pro-apoptotic factors like p53 were noted .

Table 2: Summary of Anticancer Activity Findings

CompoundCell LineIC50 (µM)Mechanism
N-(...)MCF-70.25Apoptosis via caspases
N-(...)MDA-MB-2310.5Autophagy induction

Other Biological Activities

Beyond anticancer properties, compounds with similar structures have shown potential in other therapeutic areas:

  • Antimicrobial Activity : Some derivatives exhibit antibacterial effects against various pathogens.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways.
  • Neuroprotective Effects : Potential applications in neurodegenerative disease treatment have been suggested based on structural analogs.

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